REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=C[C:7]=1[N+:12]([O-])=O)=[S:3].Br.Br[CH2:17]C(C1C=NC=CC=1)=O.[NH4+].[Cl-].ClC(OC1C=CC([N+]([O-])=O)=CC=1)=O.CCN(CC)CC>CCO.[Fe].CO>[N:12]1[CH:9]=[CH:10][CH:11]=[C:6]([C:5]2[N:4]=[C:2]([NH2:1])[S:3][CH:17]=2)[CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
NC(=S)NCC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
Br.BrCC(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
After 1 h the solvent was removed in vacuo
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (20 mL) and to this solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel with Hexanes:EtOAc (1:1) to CH2Cl2:MeOH (39:1, 19:1) as eluant
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1N=C(SC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |